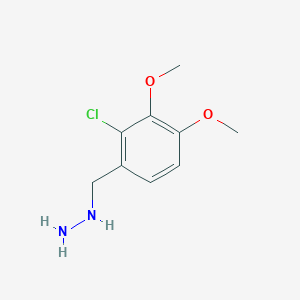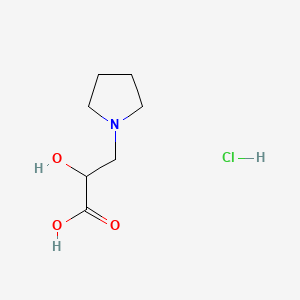
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The resulting tert-butylphenol is then subjected to further reactions to introduce the difluoroethanamine group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes followed by purification steps to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product of phosphite antioxidants used in polyolefin bioprocessing materials.
Uniqueness
2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both tert-butyl and difluoroethanamine groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H17F2N |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C12H17F2N/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7H,8,15H2,1-3H3 |
Clave InChI |
PEUUXPUVKCFSKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


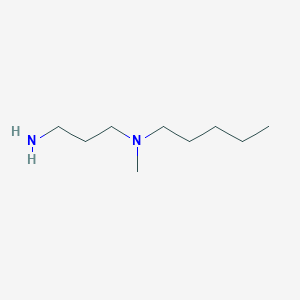
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

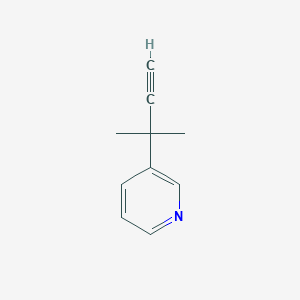


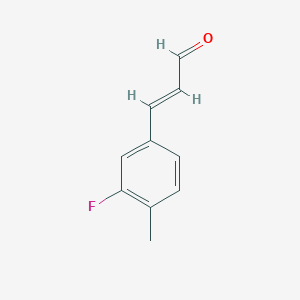
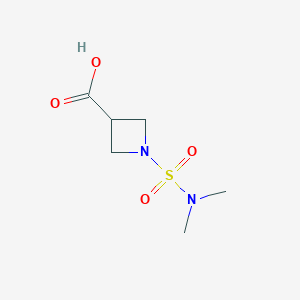


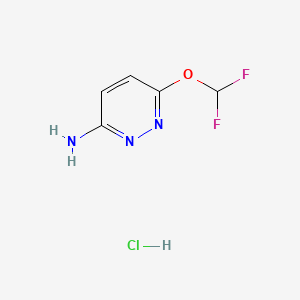
![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
